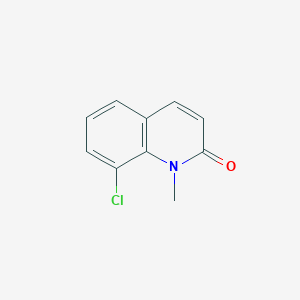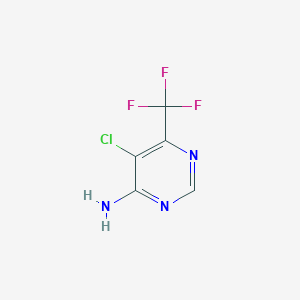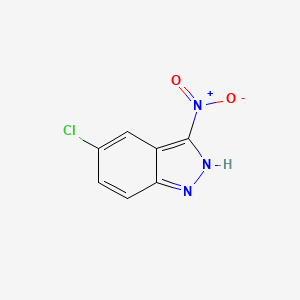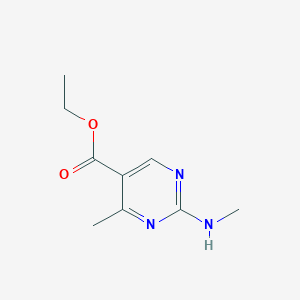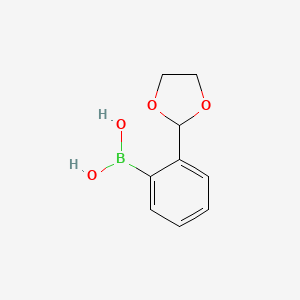
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1,3-Dioxolan-2-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a 1,3-dioxolane-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial synthesis .
化学反応の分析
Types of Reactions: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield phenols or other oxygenated products .
科学的研究の応用
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for creating biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in developing enzyme inhibitors and anticancer agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism by which (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby blocking their activity . The molecular pathways involved depend on the specific application and target molecule.
類似化合物との比較
Phenylboronic acid: Lacks the 1,3-dioxolane moiety and has different reactivity and applications.
(3-(1,3-Dioxolan-2-yl)phenyl)boronic acid pinacol ester: A related compound with a pinacol ester group, which affects its stability and reactivity.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 1,3-dioxolane moiety, leading to different chemical properties and uses.
Uniqueness: (2-(1,3-Dioxolan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research areas where other boronic acids may not be as effective .
特性
分子式 |
C9H11BO4 |
|---|---|
分子量 |
193.99 g/mol |
IUPAC名 |
[2-(1,3-dioxolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2 |
InChIキー |
QULISEWYULGEJO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2OCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


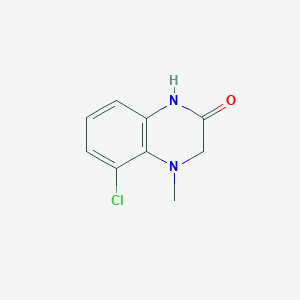




![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
